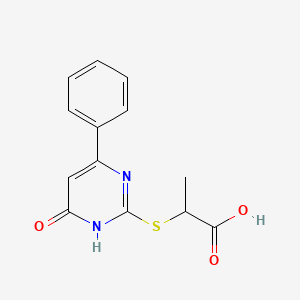

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid

Description

Properties

IUPAC Name |

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-8(12(17)18)19-13-14-10(7-11(16)15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIRVCXXIYVOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid typically involves the reaction of 4-oxo-6-phenyl-1,4-dihydropyrimidine-2-thiol with a suitable propanoic acid derivative. One common method involves the use of ethyl 2-bromoacetate as a starting material, which reacts with 4-oxo-6-phenyl-1,4-dihydropyrimidine-2-thiol in the presence of a base such as potassium carbonate in ethanol . The reaction mixture is then heated under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether bridge (-S-CH2-) in the compound participates in nucleophilic substitution reactions under basic conditions. For example:

Reaction with alkyl halides :

The sulfur atom can undergo alkylation to form sulfonium salts or further derivatives. This is demonstrated in the synthesis of analogous compounds using bromoacetic acid or bromopropionic acid .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation with bromopropionic acid | Acetone, triethylamine, 8–12 h at RT | 3-[(4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]propanoic acid derivatives | 45–64% |

Oxidation of the Thioether Group

The thioether moiety can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H2O2 | Acetic acid, 50°C, 4 h | Sulfoxide derivative |

| mCPBA | Dichloromethane, 0°C to RT, 6 h | Sulfone derivative |

Note: These transformations modify the electronic properties of the molecule, potentially enhancing bioactivity.

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group undergoes standard derivatization reactions:

Esterification :

Reaction with alcohols in acidic or coupling agent-mediated conditions:

text2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid + R-OH → Propanoate ester

Amidation :

Coupling with primary/secondary amines using EDC/HATU:

textExample: Reaction with 4,4-difluorocyclohexan-amine in DCM/DMF with HATU/DIPEA yields N-substituted acetamides[3].

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Amidation | HATU, DIPEA, DCM/DMF | N-(4,4-Difluorocyclohexyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide | 70–85% |

Cyclization Reactions

The carboxylic acid can participate in intramolecular cyclization to form lactones or fused heterocycles under dehydrating conditions (e.g., P2O5 or DCC) .

Example :

Heating in toluene with DCC forms a six-membered lactone via esterification between the carboxylic acid and a hydroxyl group (if present).

Condensation Reactions

The active methylene group adjacent to the carboxylic acid can undergo K

Scientific Research Applications

Biological Activities

Anticancer Activity:

Research indicates that 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid exhibits significant anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular proliferation pathways. The compound's mechanism involves binding to specific enzymes and receptors, thus inhibiting their activity .

Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human colon cancer cell lines (HCT 116). The results showed that the compound had an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of the compound against several strains including Candida albicans and Pseudomonas aeruginosa. The agar diffusion method revealed that the compound exhibited considerable inhibition zones compared to control groups .

Mechanism of Action

The mechanism of action of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 2-[(4-Methyl-6-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid

- 2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio]acetic acid

- 2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio]butanoic acid

Uniqueness

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid is unique due to its specific structural features, such as the presence of a phenyl group and a propanoic acid moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid, also known by its CAS number 67466-26-6, is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O3S. The compound features a pyrimidine ring substituted with a phenyl group and a thioether linkage, which plays a crucial role in its biological interactions.

1. Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-pyrimidin | E. coli | 15 |

| 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-pyrimidin | S. aureus | 18 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through its ability to inhibit cyclooxygenase (COX) enzymes. Studies have shown that compounds with similar structures can significantly reduce inflammation in animal models .

Case Study:

In a study evaluating the anti-inflammatory effects of pyrimidine derivatives in carrageenan-induced paw edema in rats, it was found that the compounds demonstrated a dose-dependent reduction in swelling, suggesting effective COX inhibition.

3. Anticancer Activity

Pyrimidine derivatives are also noted for their anticancer properties. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 (Lung Cancer) | 29.77 |

| Compound B | Caco-2 (Colon Cancer) | 40.54 |

Mechanism of Action:

The anticancer activity is attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells.

Pharmacokinetics and Safety

Preclinical evaluations have provided insights into the pharmacokinetic profiles of compounds related to this compound. These studies suggest favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses .

Safety Profile:

The compound has been categorized with precautionary statements indicating potential irritations upon contact but shows promise as a therapeutic agent when used appropriately.

Q & A

Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?

- Methodological Answer : Use CRISPR knockout models (e.g., 5-lipoxygenase-deficient cells) or competitive inhibitors. Dose-dependent response curves and thermal shift assays (to confirm target binding) further validate specificity. For example, HZ52, a related inhibitor, showed target engagement via these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.